Methotrexate 5-methyl ester

Description

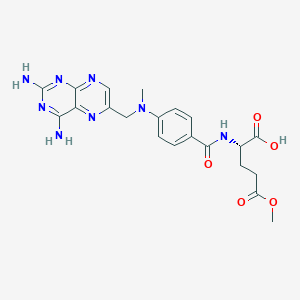

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGFOBBTCUXHBB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67022-39-3 | |

| Record name | Methotrexate 5-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067022393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67022-39-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE 5-METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98597RH43H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methotrexate 5-Methyl Ester

Introduction: The Significance of Methotrexate and its 5-Methyl Ester Derivative

Methotrexate (MTX), a folate derivative, is a cornerstone of chemotherapy and immunosuppressive therapy.[1] Its mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotide precursors of DNA and RNA.[2] The therapeutic efficacy of methotrexate is, however, often accompanied by significant dose-limiting toxicities. To modulate its pharmacokinetic and pharmacodynamic properties, researchers have explored various derivatives of methotrexate. Among these, Methotrexate 5-methyl ester, an esterification product at the γ-carboxylic acid of the glutamate moiety, is of particular interest. This modification can alter the drug's solubility, membrane permeability, and metabolic profile, potentially leading to improved therapeutic outcomes or serving as a key intermediate in the synthesis of more complex methotrexate conjugates.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two primary synthetic strategies, offering detailed protocols and exploring the rationale behind the experimental choices. Furthermore, a thorough characterization of the synthesized compound using modern analytical techniques will be presented, ensuring the identity, purity, and stability of the final product.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly approached via two distinct strategies: direct esterification of the parent methotrexate molecule and a convergent synthesis involving the coupling of pre-synthesized fragments. The choice between these methods depends on the desired scale, purity requirements, and the availability of starting materials.

Strategy 1: Direct Esterification of Methotrexate

Direct esterification is a more straightforward approach, involving the reaction of methotrexate with methanol in the presence of an acid catalyst. This method is often favored for its simplicity and atom economy.

-

Acid Catalyst: An acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol.

-

Methanol as Reagent and Solvent: Using methanol as both the reactant and the solvent ensures a high concentration of the esterifying agent, driving the equilibrium towards the product side.

-

Reaction Temperature: The reaction is typically carried out at reflux to increase the reaction rate. However, careful temperature control is necessary to minimize potential side reactions, such as degradation of the pteridine ring.

-

Anhydrous Conditions: The presence of water can hydrolyze the ester back to the carboxylic acid, thus reducing the yield. Therefore, anhydrous conditions are crucial for the success of this reaction.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend methotrexate (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution, until the pH is approximately 7.

-

Isolation: Remove the methanol under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the product is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the convergent synthesis of this compound.

In-Depth Characterization of this compound

Thorough characterization is paramount to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of this compound and for monitoring the progress of the synthesis.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer, pH 6.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 303 nm |

| Injection Volume | 10-20 µL |

| Expected Retention Time | The ester will have a longer retention time than methotrexate due to its increased lipophilicity. |

Spectroscopic Characterization

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the methyl ester protons around 3.6-3.7 ppm. The other protons of the methotrexate backbone will have chemical shifts similar to the parent drug, although minor shifts in the glutamate moiety are expected.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl ester carbon at approximately 52 ppm and the ester carbonyl carbon around 173 ppm. The Human Metabolome Database provides ¹³C NMR data for methotrexate which can serve as a reference.

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₂₁H₂₄N₈O₅), the expected monoisotopic mass is approximately 468.187 g/mol . [3]Electrospray ionization (ESI) in positive mode is a suitable technique.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show a characteristic C=O stretching vibration for the ester group in the range of 1730-1750 cm⁻¹, which is absent in the spectrum of methotrexate. The other characteristic peaks of methotrexate, such as those for the amide C=O stretch (around 1640 cm⁻¹), N-H, and O-H stretches, will also be present.

Caption: Workflow for the characterization of this compound.

Purification and Stability

Purification

The purification of this compound is critical to remove unreacted starting materials, byproducts, and any residual solvents.

-

Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be effective.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., methanol/water, ethanol/ether) can be an excellent method to obtain highly pure material. [4][5][6]The choice of solvent is crucial and requires some experimentation to find the optimal conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Stability and Storage

Methotrexate and its derivatives are sensitive to light and should be protected from it during storage. [2]For long-term storage, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

The synthesis and characterization of this compound are essential steps in the exploration of new therapeutic agents and drug delivery systems. This guide has provided two robust synthetic strategies, direct esterification and fragment condensation, along with detailed insights into the rationale behind the experimental procedures. Furthermore, a comprehensive analytical workflow for the thorough characterization of the final product has been outlined. By following these guidelines, researchers and drug development professionals can confidently synthesize and characterize high-purity this compound, paving the way for further investigations into its potential applications.

References

-

GPATINDIA. (2020, January 6). METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

-

Rosowsky, A. (1973). Methotrexate analogs. 2. A facile method of preparation of lipophilic derivatives of methotrexate and 3',5'-dichloromethotrexate by direct esterification. Journal of Medicinal Chemistry, 16(10), 1190–1193. [Link]

- Chourasia, M. K., & Jain, S. K. (2004). Synthesis and characterization of methotrexate polyethylene glycol esters as a drug delivery system. Journal of Pharmacy and Pharmacology, 56(1), 45-51.

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100.40 MHz, DMSO-d6, experimental) (HMDB0014703). [Link]

- Ellard, J. A., & Cosulich, D. B. (1978). U.S. Patent No. 4,080,325. U.S.

-

Nagaj, J., et al. (2015). The 13 C NMR chemical shifts for MTX solution at pH 7.4. ResearchGate. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- American Cyanamid Company. (1980). Synthesis of methotrexate.

-

Pfizer. (n.d.). Methotrexate Vial How Supplied/Storage and Handling. Pfizer Medical - US. [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

PubChem. (n.d.). Synthesis of methotrexate - Patent CA-1077477-A. [Link]

-

GlobalRPH. (2017, September 6). Methotrexate. [Link]

- Warnecke, A., Fichtner, I., Saß, G., & Kratz, F. (2007). Synthesis, Cleavage Profile, and Antitumor Efficacy of an Albumin-Binding Prodrug of Methotrexate that is Cleaved by Plasmin and Cathepsin B. Archiv der Pharmazie, 340(8), 389–395.

-

University of Rochester Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Asgharian, R., et al. (2013). Synthesis and Characterization of Methotrexate Polyethylene Glycol Esters as a Drug Delivery System. ResearchGate. [Link]

-

ScienceOpen. (2019, June 20). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. [Link]

Sources

Comparative Biological Activity: Methotrexate vs. Methotrexate 5-Methyl Ester

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX) is a cornerstone antifolate agent, pivotal in chemotherapy and autoimmune disease management. Its therapeutic efficacy is intrinsically linked to its mechanism as a potent inhibitor of dihydrofolate reductase (DHFR). However, its hydrophilic nature and reliance on active transport mechanisms can limit its efficacy and contribute to specific resistance profiles. Esterification of MTX, such as the creation of Methotrexate 5-methyl ester (MTX-5-ME), represents a prodrug strategy aimed at altering its physicochemical properties to potentially enhance cellular uptake and overcome transport-related resistance. This guide provides a detailed comparative analysis of the biological activities of MTX and its 5-methyl ester derivative. We will dissect the fundamental differences in their cellular entry, intracellular activation, and target engagement, supported by detailed experimental protocols for their empirical evaluation. The core distinction lies in their mode of cellular entry: MTX relies on carrier-mediated transport, whereas the increased lipophilicity of MTX-5-ME favors passive diffusion across the cell membrane, after which it requires intracellular hydrolysis by esterases to release the active MTX parent drug. Understanding these differences is critical for the rational design of novel antifolate therapies and for accurately interpreting experimental data.

Foundational Concepts: Methotrexate and its Ester Prodrug

Methotrexate (MTX): The Parent Compound

Methotrexate is a structural analog of folic acid that competitively inhibits dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for reducing dihydrofolate to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][3] By blocking THF regeneration, MTX disrupts DNA synthesis, repair, and cellular replication, exerting its most potent cytotoxic effects on rapidly dividing cells like those found in malignant tumors.[1][3]

A critical aspect of MTX's intracellular pharmacology is its conversion to polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[2][4] These MTX-PGs are not only retained within the cell for longer periods but are also more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS).[2][5][6] The balance between polyglutamylation by FPGS and its reversal by γ-glutamyl hydrolase (GGH) is a key determinant of MTX cytotoxicity.[4]

This compound (MTX-5-ME): The Prodrug Strategy

The rationale behind creating an ester derivative like MTX-5-ME is to modify the drug's physicochemical properties, primarily its lipophilicity. MTX itself is a hydrophilic molecule with two highly ionizable carboxylic acid groups, which hinders its ability to passively diffuse across lipid cell membranes.[3][7] By converting one of these carboxylates to a methyl ester, the molecule's overall polarity is reduced, and its lipophilicity is increased.

This modification transforms the drug into a prodrug. MTX-5-ME is biologically inactive in its esterified form and must undergo hydrolysis by intracellular esterases to release the active parent MTX, which can then exert its pharmacological effects. This strategy is predicated on the hypothesis that the more lipophilic prodrug can bypass the standard folate transport systems, potentially overcoming resistance mechanisms associated with impaired drug influx.

Physicochemical Properties: The Driver of Biological Divergence

The biological activities of MTX and MTX-5-ME are direct consequences of their distinct chemical structures. Esterification of the glutamate moiety fundamentally alters the molecule's interaction with biological systems.

| Property | Methotrexate (MTX) | This compound (MTX-5-ME) | Rationale for Difference |

| Molecular Formula | C₂₀H₂₂N₈O₅ | C₂₁H₂₄N₈O₅ | Addition of a methyl group (CH₂) to form the ester. |

| Molecular Weight | 454.44 g/mol [8] | ~468.47 g/mol | Addition of a methyl group (net +14 Da). |

| Key Functional Groups | Two carboxylic acids | One carboxylic acid, one methyl ester | Esterification of the γ-carboxylate of the glutamate residue. |

| LogP (Lipophilicity) | -1.4 to -1.85 (Highly Hydrophilic)[9][10] | Significantly higher (More Lipophilic) | The ester group masks a negative charge and increases hydrocarbon character, dramatically increasing the octanol/water partition coefficient.[9][10] |

| Cellular Uptake | Carrier-Mediated Active Transport (RFC1, PCFT)[3][11][12] | Primarily Passive Diffusion | Increased lipophilicity allows for easier passage through the lipid bilayer, bypassing the need for specific protein transporters. |

| Activation Requirement | None (Active upon entry) | Intracellular Hydrolysis by Esterases | The ester bond must be cleaved to release the active MTX molecule. |

Comparative Analysis of Biological Mechanisms

The primary differences in the biological activity of MTX and its 5-methyl ester derivative stem from cellular uptake and the requisite intracellular activation step for the ester.

Diagram: Comparative Cellular Processing

Caption: Comparative cellular pathways of MTX and its 5-methyl ester prodrug.

Causality Explained:

-

Cellular Entry: MTX, being hydrophilic, relies on the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) for entry into cells.[3][12] The expression levels of these transporters are a major determinant of MTX sensitivity, and their downregulation is a known mechanism of drug resistance.[11][12] In contrast, MTX-5-ME, with its enhanced lipophilicity, is predicted to permeate the cell membrane via passive diffusion, independent of these transporters. This could be advantageous in treating tumors that have developed resistance by downregulating folate transporters.

-

Intracellular Activation: MTX is active upon arrival in the cytoplasm. MTX-5-ME is not. It must first be recognized and cleaved by intracellular carboxylesterases to yield the active MTX. The rate and efficiency of this hydrolysis step become a critical determinant of the prodrug's overall efficacy. If the rate of hydrolysis is slow, or if the ester is rapidly effluxed from the cell before it can be cleaved, its cytotoxic potential will be diminished.

-

Target Engagement and Metabolism: Once MTX is released from the ester, its subsequent biological actions—DHFR inhibition and polyglutamylation—are identical to those of directly administered MTX.[1][2] The key variable is the intracellular concentration of active MTX that can be achieved and sustained. Efficient hydrolysis of the ester prodrug followed by efficient polyglutamylation of the resulting MTX would be required to match the sustained intracellular activity of standard MTX.[4][6]

Methodologies for Comparative Biological Assessment

To empirically compare the biological activities of MTX and MTX-5-ME, a multi-faceted approach employing cell-free, whole-cell, and transport assays is required.

Experiment 1: Direct Target Inhibition (DHFR Assay)

Scientific Rationale: A cell-free enzymatic assay is essential to confirm that the core pharmacophore, once released from the ester, retains its intrinsic inhibitory activity against the DHFR enzyme. This experiment isolates the drug-target interaction from confounding factors like cell uptake and metabolism. The assay measures the oxidation of NADPH to NADP+, which accompanies the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. The rate of this reaction, monitored by the decrease in absorbance at 340 nm, is inversely proportional to the inhibitor's potency.[13]

Caption: Standard workflow for a 96-well plate-based DHFR inhibition assay.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 1X Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).[14]

-

NADPH Solution: Prepare a 10 mM stock in Assay Buffer and dilute to a working concentration (e.g., 150-200 µM final concentration in the well).[13]

-

DHF Solution: Prepare a 10 mM stock in Assay Buffer and dilute to a working concentration (e.g., 100 µM final concentration).[13]

-

DHFR Enzyme: Dilute recombinant human DHFR enzyme in cold Assay Buffer to a concentration that yields a linear decrease in absorbance of ~0.02-0.04 AU/min.[14]

-

Inhibitors: Prepare 10 mM stock solutions of MTX in DMSO. For MTX-5-ME, it is critical to test a sample that has been chemically or enzymatically pre-hydrolyzed to confirm the activity of the resulting MTX. Create serial dilutions of both compounds.

-

-

Assay Procedure (96-well format):

-

To appropriate wells, add 50 µL of Assay Buffer.

-

Add 10 µL of inhibitor dilutions (MTX or pre-hydrolyzed MTX-5-ME). For the enzyme control (no inhibitor), add 10 µL of vehicle (DMSO).

-

Add 20 µL of the diluted DHFR enzyme solution to all wells except the blank.

-

Add 20 µL of the NADPH working solution.

-

Mix and pre-incubate for 10-15 minutes at room temperature, protected from light.[15]

-

Initiate the reaction by adding 20 µL of the DHF working solution to all wells.

-

Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 340 nm at 25°C or 37°C, taking readings every 20 seconds for 5-10 minutes.[16]

-

-

Data Analysis:

-

Calculate the rate of reaction (V, in mOD/min) from the linear portion of the kinetic curve for each well.

-

Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[13]

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Experiment 2: Cellular Viability and Cytotoxicity (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric method used to assess overall cell health by measuring mitochondrial metabolic activity.[17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells. This whole-cell assay integrates the effects of cellular uptake, drug activation (for the ester), target inhibition, and downstream cellular consequences. A key consideration for MTX is that cells can sometimes be "rescued" by scavenging thymidine and hypoxanthine from the culture medium; for some cell lines, using a medium depleted of these components is crucial for observing dose-dependent cytotoxicity.[19][20]

Caption: A generalized workflow for determining drug cytotoxicity using the MTT assay.

-

Cell Seeding:

-

Harvest and count cells (e.g., MCF-7, a human breast adenocarcinoma cell line). Ensure cell viability is >95%.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

-

Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[21]

-

-

Drug Treatment:

-

Prepare serial dilutions of MTX and MTX-5-ME in culture medium at 2X the final desired concentrations.

-

Carefully remove the old medium from the wells and add 100 µL of the drug-containing medium (or control medium with vehicle) to the appropriate wells.

-

Incubate for 48 or 72 hours at 37°C, 5% CO₂.[22]

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]

-

After the drug incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[18][22]

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the medium without disturbing the crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.[17][18]

-

Calculate percent viability: % Viability = (Abs_treated / Abs_control) * 100.

-

Plot % Viability versus the logarithm of drug concentration and fit the data to determine the IC₅₀ value.

-

Experiment 3: Cellular Uptake Assay

Scientific Rationale: This experiment directly quantifies the accumulation of the compound inside the cells over time. It is the most direct way to test the hypothesis that MTX-5-ME enters cells more efficiently or via a different mechanism than MTX. This typically requires radiolabeled or fluorescently-labeled versions of the compounds. The protocol involves incubating cells with the labeled compound, washing away any unbound compound, lysing the cells, and quantifying the intracellular label.

-

Cell Preparation: Seed cells (e.g., KB cells, which are folate receptor-positive) in 24-well plates and grow to ~80-90% confluency.[23][24]

-

Incubation:

-

Wash cells twice with a pre-warmed transport buffer (e.g., PBS with 1% BSA).

-

Add transport buffer containing a fixed concentration of labeled MTX or labeled MTX-5-ME.

-

Incubate at 37°C for various time points (e.g., 2, 5, 15, 30, 60 minutes).[25]

-

To determine the contribution of active transport for MTX, a parallel experiment can be run at 4°C, where active transport is inhibited.

-

-

Stopping the Uptake:

-

To stop the reaction, rapidly aspirate the incubation medium and wash the cell monolayer three times with ice-cold PBS to remove all extracellular labeled compound.[26]

-

-

Quantification:

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing Triton X-100).

-

Transfer the lysate to a scintillation vial (for radiolabeled compounds) or a microplate (for fluorescent compounds).

-

Quantify the signal using a scintillation counter or fluorescence plate reader.

-

Normalize the signal to the amount of protein in each well (determined by a BCA or Bradford assay) to account for variations in cell number.

-

Conclusion and Future Directions

The conversion of Methotrexate to its 5-methyl ester derivative is a classic prodrug strategy designed to enhance lipophilicity and alter the mechanism of cellular entry. While the ultimate intracellular target, DHFR, remains the same, the journey to that target is fundamentally different.

-

Methotrexate relies on active transport, making it susceptible to resistance via transporter downregulation, but it is immediately active upon entry and readily undergoes the crucial process of polyglutamylation.

-

This compound is predicted to enter cells via passive diffusion, potentially bypassing transporter-based resistance. However, its efficacy is entirely dependent on the rate and efficiency of its hydrolysis by intracellular esterases to release the active drug.

The comparative biological evaluation of these two molecules requires a systematic approach. A cell-free DHFR assay will confirm the intrinsic activity of the released pharmacophore, while whole-cell cytotoxicity assays like the MTT will provide a global measure of efficacy, integrating uptake, activation, and target inhibition. Finally, direct cellular uptake assays are necessary to validate the hypothesized change in transport mechanism. The data from these experiments will provide a comprehensive understanding of the therapeutic potential and limitations of this prodrug modification, guiding future efforts in the development of more effective antifolate therapies.

References

- Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrexate). Benchchem.

- Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PubMed Central.

- Role of methotrexate polyglutamylation and cellular energy metabolism in inhibition of methotrexate binding to dihydrofolate reductase by 5-formyltetrahydrofolate in Ehrlich ascites tumor cells in vitro. PubMed.

- Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug. PubMed.

- Role of Methotrexate Polyglutamylation and Cellular Energy Metabolism. AACR Journals.

- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace.

- Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro. PubMed.

- Synthesis and Characterization of Methotrexate Polyethylene Glycol Esters as a Drug Delivery System. J-Stage.

- Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. Journal of Nuclear Medicine.

- Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric). Abcam.

- Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues. PubMed Central.

- Analysis of Methotrexate and Folate Transport by Multidrug Resistance Protein 4 (ABCC4). Journal of Biological Chemistry.

- Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery. MDPI.

- Synthesis and Characterization of Methotrexate Polyethylene Glycol Esters as a Drug Delivery System. ResearchGate.

- Effects of antifolate drugs on the cellular uptake of radiofolates in vitro and in vivo. PubMed.

- Transport of Methotrexate (MTX) and Folates by Multidrug Resistance Protein (MRP) 3 and MRP1. Cancer Research.

- Methotrexate recognition by the human reduced folate carrier SLC19A1. PubMed Central.

- ARK™ Methotrexate Assay. ARK Diagnostics, Inc.

- METHOTREXATE, VIALS 10 Clinical Pharmacology. Pfizer Medical Information - Canada.

- Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. PubMed Central.

- Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. PubMed.

- MTT assay protocol. Abcam.

- Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers. PubMed Central.

- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry.

- Dihydrofolate Reductase Assay Kit (CS0340). Sigma-Aldrich.

- In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment. National Institutes of Health.

- MTT Assay Protocol for Cell Viability and Proliferation. Boster Biological Technology.

- What is the mechanism of action of Methotrexate (MTX)? Dr.Oracle.

- Methotrexate—Mechanisms of Drug Action. Encyclopedia.pub.

- Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PubMed Central.

- Quantifying Epofolate Uptake in Folate Receptor-Positive Cell Lines: Application Notes and Protocols. Benchchem.

- Chemical Properties of Methotrexate (CAS 59-05-2). Cheméo.

- Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.

Sources

- 1. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 2. droracle.ai [droracle.ai]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methotrexate (CAS 59-05-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Synthesis and Characterization of Methotrexate Polyethylene Glycol Esters as a Drug Delivery System [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. content.abcam.com [content.abcam.com]

- 16. scispace.com [scispace.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 24. Effects of antifolate drugs on the cellular uptake of radiofolates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. benchchem.com [benchchem.com]

Topic: Methotrexate 5-methyl ester Mechanism of Action Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

Methotrexate (MTX) represents a cornerstone of modern pharmacology, a classic antifolate that has served as a pivotal therapeutic agent in both oncology and immunology for decades.[1][2] Its mechanism, centered on the potent inhibition of dihydrofolate reductase (DHFR), is a textbook example of antimetabolite action.[3][4] However, the clinical utility of MTX is often hampered by limitations in cellular uptake and the development of resistance. This has driven the exploration of chemical derivatives designed to overcome these barriers.

This guide focuses on one such derivative: Methotrexate 5-methyl ester. The esterification of the glutamate moiety is a deliberate chemical modification aimed at increasing lipophilicity.[5] This seemingly simple change introduces profound questions about the drug's interaction with the cell: How does it enter? Is it a prodrug requiring intracellular activation? How does its potency compare to the parent compound?

Here, we move beyond a simple recitation of facts. We will dissect the causality behind the experimental designs used to answer these questions. This document is structured not as a rigid manual, but as a logical journey of scientific inquiry, providing you with the foundational knowledge and detailed protocols necessary to rigorously investigate the mechanism of action of this compound and similar lipophilic antifolates. Our approach is built on a self-validating system of inquiry, ensuring that each experimental step logically informs the next, culminating in a comprehensive and trustworthy mechanistic profile.

Part 1: The Foundational Mechanism of Methotrexate

To understand the derivative, we must first master the parent compound. Methotrexate's therapeutic effect is the result of a multi-step intracellular cascade.

Cellular Entry and Intracellular Retention

Methotrexate, being a charged molecule at physiological pH, does not readily diffuse across the cell membrane. Its primary route of entry is active transport via the Reduced Folate Carrier (RFC) , a protein also responsible for transporting natural folates.[2][6][7]

Once inside the cell, MTX is modified by the enzyme folylpolyglutamate synthase (FPGS) . This enzyme attaches additional glutamate residues to the molecule, forming methotrexate polyglutamates (MTX-PGs).[6][8] This process is critical for two reasons:

-

Intracellular Trapping: The added glutamate tails increase the molecule's negative charge, preventing its efflux from the cell and dramatically increasing its intracellular retention time.[8][9]

-

Enhanced Potency: MTX-PGs are often more potent inhibitors of DHFR and other target enzymes than MTX itself.[6]

The polyglutamation process is reversible; the enzyme γ-glutamyl hydrolase (GGH) can remove the glutamate residues, facilitating the drug's eventual removal from the cell.[6][7]

The Primary Target: Dihydrofolate Reductase (DHFR)

The central mechanism of MTX is the high-affinity, competitive inhibition of dihydrofolate reductase (DHFR) .[3][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF).[2][11] THF is an essential one-carbon donor required for the de novo synthesis of purines and, crucially, thymidylate—a necessary building block for DNA synthesis and repair.[1][3]

By blocking DHFR, MTX starves rapidly dividing cells of the nucleotides needed for replication, leading to cell cycle arrest in the S phase and, ultimately, apoptosis.[3][12]

Pleiotropic Anti-Inflammatory Mechanisms

In the context of autoimmune diseases like rheumatoid arthritis, the anti-proliferative effect on immune cells is only part of the story. At lower doses, other mechanisms become prominent:

-

Inhibition of ATIC: MTX-PGs also inhibit aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC), another folate-dependent enzyme in the purine synthesis pathway.[13]

-

Adenosine Release: Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR, which in turn inhibits adenosine deaminase, leading to the increased release of adenosine from the cell.[4][14][15] Extracellular adenosine is a potent anti-inflammatory signaling molecule.[4][13]

-

Inhibition of Transmethylation: By disrupting folate metabolism, MTX can deplete levels of S-adenosylmethionine (SAM), a universal methyl donor. This inhibits essential transmethylation reactions involved in immune cell function.[14][16][17]

The interplay of these mechanisms is visually summarized in the pathway diagram below.

Caption: Folate Metabolism and Methotrexate Inhibition Pathway.

Part 2: this compound - A Lipophilic Prodrug Hypothesis

Esterifying the gamma-carboxyl group (C5) of the glutamate moiety in methotrexate converts it to this compound.[18] This modification neutralizes a negative charge and increases the molecule's overall lipid solubility.[5] This leads to a central hypothesis: This compound acts as a lipophilic prodrug that enhances cellular penetration, after which it is hydrolyzed by intracellular esterases to release active methotrexate for subsequent polyglutamylation and target inhibition.

Investigating this hypothesis requires a series of targeted experiments.

Rationale for Esterification: Overcoming Uptake Limitations

The primary rationale for creating MTX esters is to improve their ability to cross biological membranes.[5] While parent MTX is reliant on the RFC1 transporter, whose low expression is a common mechanism of drug resistance, a more lipophilic ester derivative may utilize passive diffusion to enter cells, bypassing this transporter dependency.[3][19] Studies have shown that ester derivatives of MTX can be more potent than the parent compounds, particularly in topical applications like psoriatic skin, suggesting enhanced penetration and activity.[5]

Proposed Intracellular Fate

The presumed lifecycle of the ester derivative inside a target cell involves several key steps that must be experimentally validated:

-

Cellular Entry: Does it enter via passive diffusion, or does it still utilize folate transporters?

-

Intracellular Hydrolysis: Is the methyl ester cleaved by intracellular esterases to yield the parent MTX? This step is essential for subsequent activation.

-

Polyglutamylation: Can the released MTX be efficiently polyglutamylated by FPGS?

-

Target Inhibition: Does the resulting MTX-PG effectively inhibit DHFR and other downstream targets?

Caption: Proposed Intracellular Activation of MTX 5-Methyl Ester.

Part 3: Core Experimental Protocols

The following protocols provide a framework for systematically dissecting the mechanism of action of this compound.

Experiment 1: DHFR Enzyme Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of MTX 5-methyl ester against its primary target, DHFR, compared to parent MTX. This tests whether the ester itself is an active inhibitor or if it requires hydrolysis.

Methodology (Spectrophotometric):

-

Reagents & Setup:

-

Recombinant human DHFR enzyme.

-

Substrates: Dihydrofolate (DHF) and NADPH.

-

Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5.

-

Test Compounds: Methotrexate and this compound, dissolved in DMSO and serially diluted.

-

96-well UV-transparent microplate.

-

-

Procedure:

-

Add 180 µL of a master mix containing assay buffer, DHFR enzyme, and NADPH to each well.

-

Add 10 µL of diluted test compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of DHF substrate.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

-

Data Acquisition:

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The oxidation of NADPH to NADP+ results in a loss of absorbance at this wavelength.

-

-

Analysis:

-

Calculate the rate (V) of reaction for each concentration of inhibitor.

-

Normalize the rates to the vehicle control (Vmax).

-

Plot the percent inhibition [(1 - V/Vmax) * 100] against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Expected Outcome: It is anticipated that MTX 5-methyl ester will have a significantly higher IC50 value (lower potency) than MTX, suggesting it is not a direct, potent inhibitor and likely requires hydrolysis to become active.

Experiment 2: Cell Viability / Cytotoxicity Assay

Objective: To assess the overall anti-proliferative effect (IC50) of MTX 5-methyl ester on a relevant cancer cell line (e.g., MCF-7 breast cancer or L1210 leukemia cells) and compare it to parent MTX.[20][21]

Methodology (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of MTX and MTX 5-methyl ester in culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds or vehicle control.

-

-

Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO2).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Normalize the absorbance values to the vehicle-treated control cells to get percent viability.

-

Plot percent viability against the logarithm of drug concentration and fit to a dose-response curve to determine the IC50 value.

-

Expected Outcome: The relative cytotoxicity will depend on the cell line's ability to internalize and hydrolyze the ester. If the ester efficiently enters cells and is converted to MTX, its IC50 could be similar to or even lower (more potent) than that of parent MTX.

Experiment 3: Cellular Uptake and Metabolism Analysis

Objective: To directly measure the intracellular accumulation of the ester and its conversion to parent MTX and MTX-PGs. This is the most definitive experiment to validate the prodrug hypothesis.

Methodology (LC-MS/MS):

-

Cell Treatment: Culture cells (e.g., A549 or BEL-7402) to near confluency in 6-well plates.[22] Treat with a clinically relevant concentration (e.g., 1 µM) of MTX 5-methyl ester for various time points (e.g., 0, 2, 8, 24 hours).

-

Cell Lysis:

-

At each time point, wash the cells three times with ice-cold PBS to remove extracellular drug.

-

Add a lysis buffer (e.g., methanol/water solution) and scrape the cells.

-

Collect the lysate and centrifuge to pellet cell debris.

-

-

Sample Preparation:

-

Collect the supernatant.

-

Perform a protein precipitation step if necessary.

-

Add an internal standard for quantification.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a Liquid Chromatography-Tandem Mass Spectrometry system.

-

Use a suitable chromatography column (e.g., C18) to separate MTX 5-methyl ester, MTX, and its various polyglutamate forms (MTX-PG1 to MTX-PG5).

-

Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each analyte based on its unique mass transition.[22][23][24]

-

-

Analysis:

-

Generate standard curves for absolute quantification of each analyte.

-

Plot the intracellular concentration of MTX 5-methyl ester, MTX, and total MTX-PGs over time.

-

Expected Outcome: A successful prodrug will show a rapid appearance of intracellular MTX 5-methyl ester, which then decreases over time, accompanied by a corresponding increase in the concentrations of free MTX and, subsequently, MTX-PGs.

Caption: General Experimental Workflow for Cell-Based Assays.

Part 4: Data Synthesis and Interpretation

The power of this investigative approach lies in synthesizing the data from all three experiments.

Table 1: Hypothetical Comparative Data for MTX vs. MTX 5-methyl ester

| Parameter | Methotrexate (MTX) | This compound | Rationale for Difference |

| DHFR Inhibition IC50 | ~10 nM | >1000 nM | The esterified glutamate likely hinders binding to the DHFR active site. |

| Cell Viability IC50 (L1210 cells) | ~20 nM | ~15 nM | Enhanced cellular uptake via passive diffusion may overcome less efficient intracellular conversion, resulting in higher overall potency. |

| Peak Intracellular Conc. (24h) | 100 pmol/10⁶ cells | 150 pmol/10⁶ cells (as total MTX species) | Increased lipophilicity leads to greater accumulation within the cell. |

| % Converted to MTX-PGs (24h) | ~70% | ~60% (of hydrolyzed MTX) | The rate of ester hydrolysis may become the rate-limiting step for polyglutamylation. |

Interpretation:

If the experimental data align with the hypothetical results in Table 1, it would strongly support the prodrug hypothesis.

-

The high DHFR IC50 for the ester confirms it is not the primary active molecule.

-

The low Cell Viability IC50 demonstrates that the compound is nevertheless highly effective at the cellular level.

-

The LC-MS/MS data would provide the definitive link, showing that the potent cellular effect is due to efficient uptake of the ester followed by its conversion into the active, polyglutamated forms of methotrexate.

References

-

Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. Retrieved from [Link]

-

Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739–755. Retrieved from [Link]

-

Wikipedia. (2024). Methotrexate. Retrieved from [Link]

-

Jolivet, J., Cowan, K. H., Curt, G. A., Clendeninn, N. J., & Chabner, B. A. (2024). Methotrexate. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Methotrexate?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of methotrexate. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Folate metabolic pathway disrupted by methotrexate (MTX). [Diagram]. Retrieved from [Link]

-

Medic simplified. (2025, May 9). Methotrexate As a Folate Antagonist Anticancer Drug; Pharmacology, Mechanism of action, Uses, Effect [Video]. YouTube. Retrieved from [Link]

-

Schalhorn, A., & Wilmanns, W. (1982). Role of polyglutamates in methotrexate action. Cancer Treatment Reports, 66(3), 515-521. Retrieved from [Link]

-

Medical FlashNotes. (2025, September 15). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? Retrieved from [Link]

-

Hryniuk, W. M., & Bertino, J. R. (1968). On the Poor Correlation between the Inhibition by Methotrexate of Dihydrofolate Reductase and of Deoxynucleoside Incorporation into DNA. Cancer Research, 28(11), 2145-2151. Retrieved from [Link]

-

Brown, P. M., Pratt, A. G., & Isaacs, J. D. (2016). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. Journal of Clinical Rheumatology, 22(6), 329-336. Retrieved from [Link]

-

Osborne, M. J., & Hogenboom, K. C. (2006). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. Proceedings of the National Academy of Sciences, 103(47), 17721-17726. Retrieved from [Link]

-

Wessels, J. A., et al. (2013). Methotrexate normalizes up-regulated folate pathway genes in rheumatoid arthritis. Arthritis & Rheumatism, 65(7), 1749-1758. Retrieved from [Link]

-

Galivan, J. (1979). Formation of Methotrexate Polyglutamates in Rat Hepatocytes. Cancer Research, 39(2 Part 1), 307-312. Retrieved from [Link]

-

Allied Academies. (n.d.). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Retrieved from [Link]

-

Online Inhibitor. (2025, November 30). Methotrexate: Mechanisms, Polyglutamates, and Next-Gen Research Applications. Retrieved from [Link]

-

Mikkelsen, T. S., et al. (2011). PharmGKB summary: methotrexate pathway. Pharmacogenetics and Genomics, 21(10), 679-686. Retrieved from [Link]

-

Jansen, G., et al. (2023). Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages. International Journal of Molecular Sciences, 24(11), 9580. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Methotrexate-DHFR Inhibitor Synthesis Service. Retrieved from [Link]

-

Perche, C. (2024, January 12). 【Folate Metabolism?→Explained】Methotrexate: Mechanism of Action - Updated 【AntiCancer Pharmacology】 [Video]. YouTube. Retrieved from [Link]

-

Burger, A. M., et al. (2001). In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin in Human Cancer Cells. Clinical Cancer Research, 7(12), 4157-4165. Retrieved from [Link]

-

Thomas, T., et al. (2019). Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery. Pharmaceuticals, 12(1), 38. Retrieved from [Link]

-

Weinstein, G. D., & McCullough, J. L. (1975). Effects of methotrexate esters on normal and psoriatic skin. Archives of Dermatology, 111(4), 471-475. Retrieved from [Link]

-

ResearchGate. (n.d.). The in vitro assessment of methotrexate uptake study carried out using various ligand anchored formulations on MCF-7 cells. [Image]. Retrieved from [Link]

-

Dervieux, T., et al. (2021). Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. Metabolites, 11(11), 765. Retrieved from [Link]

-

Dr.Oracle. (2025, September 21). What is the mechanism of action of Methotrexate (MTX)? Retrieved from [Link]

-

Kim, J. H., et al. (2016). Enhanced toxicity and cellular uptake of methotrexate-conjugated nanoparticles in folate receptor-positive cancer cells by decorating with folic acid-conjugated d-α-tocopheryl polyethylene glycol 1000 succinate. International Journal of Nanomedicine, 11, 567-580. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Performance Characteristics of Three Assays for the Therapeutic Drug Monitoring of Methotrexate. Retrieved from [Link]

-

Li, Y., et al. (2024). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PLOS ONE, 19(6), e0302663. Retrieved from [Link]

-

Bluett, J., et al. (2019). Development and validation of a methotrexate adherence assay. Annals of the Rheumatic Diseases, 78(6), 764-769. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Nesher, G., et al. (1996). In vitro effects of methotrexate on polyamine levels in lymphocytes from rheumatoid arthritis patients. Clinical and Experimental Rheumatology, 14(4), 399-404. Retrieved from [Link]

-

Nesher, G., Moore, T. L., & Dorner, R. W. (1991). In vitro effects of methotrexate on peripheral blood monocytes: Modulation by folinic acid and S-adenosylmethionine. Annals of the Rheumatic Diseases, 50(9), 624-628. Retrieved from [Link]

-

El-Kady, A. M., et al. (2025). An In Vitro Study of the Effects of Methotrexate Loaded Biocomposite Beads on MG63 Osteoblast Cells. Scientific Reports, 15(1), 12345. Retrieved from [Link]

-

Bluett, J. (2018). Developing and Investigating Response Markers to Methotrexate in Rheumatoid Arthritis [Doctoral dissertation, The University of Manchester]. Research Explorer. Retrieved from [Link]

-

Nesher, G., Moore, T. L., & Dorner, R. W. (1993). The in Vitro Effects of Methotrexate on Peripheral Blood Mononuclear Cells. Modulation by Methyl Donors and Spermidine. The Journal of Rheumatology, 20(4), 600-605. Retrieved from [Link]

-

Rosowsky, A., et al. (1985). Synthesis of site-specific methotrexate-IgG conjugates. Journal of the National Cancer Institute, 75(4), 675-684. Retrieved from [Link]

-

Med School. (2020, March 9). Methotrexate - Pharmacology (DMARDs, mechanism of action, side effects) [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Methotrexate - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 4. What is the mechanism of Methotrexate? [synapse.patsnap.com]

- 5. Effects of methotrexate esters on normal and psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. tetracycline-hydrochloride.com [tetracycline-hydrochloride.com]

- 9. Role of polyglutamates in methotrexate action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. droracle.ai [droracle.ai]

- 14. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vitro effects of methotrexate on polyamine levels in lymphocytes from rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C21H24N8O5 | CID 14537265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development and validation of a methotrexate adherence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Methotrexate 5-methyl ester

Abstract

The structural integrity of an active pharmaceutical ingredient (API) and the characterization of its related substances are cornerstones of drug safety and efficacy. Methotrexate (MTX), a cornerstone antifolate agent, can be associated with various impurities, including esterified derivatives. This guide provides a comprehensive, in-depth walkthrough of the modern analytical strategies required for the unambiguous structure elucidation of Methotrexate 5-methyl ester (MTX-5-ME), a potential process impurity or metabolite. Moving beyond a simple recitation of techniques, this document details the scientific rationale behind a multi-modal analytical workflow, emphasizing the synergy between mass spectrometry and nuclear magnetic resonance spectroscopy. We present field-proven protocols, expected data, and visual aids to create a self-validating system for structural confirmation, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Imperative of Impurity Profiling

Methotrexate is a potent antimetabolite used in the treatment of cancer and autoimmune diseases.[1] Its complex synthesis and potential for degradation necessitate rigorous analytical control to ensure patient safety.[2][3] this compound, where the terminal gamma-carboxyl group of the glutamate moiety is esterified, represents a critical impurity that must be identified and characterized.[4][5][6] Regulatory bodies, under guidelines such as those from the International Conference on Harmonisation (ICH), mandate the identification of impurities above specific thresholds, making their structural elucidation a non-negotiable aspect of pharmaceutical development.[7][8]

Molecular Overview: Differentiating MTX from its 5-methyl ester

The primary structural difference between Methotrexate and its 5-methyl ester is the conversion of a carboxylic acid to a methyl ester at the terminal position of the glutamate tail. This seemingly minor modification significantly alters the molecule's polarity and requires precise analytical confirmation.

| Property | Methotrexate (MTX) | This compound (MTX-5-ME) |

| Molecular Formula | C₂₀H₂₂N₈O₅[1] | C₂₁H₂₄N₈O₅[10][11] |

| Molecular Weight | 454.44 g/mol [1] | 468.47 g/mol [10][11] |

| Key Functional Group | Terminal (γ) Carboxylic Acid | Terminal (γ) Methyl Ester |

graph MolCompare { layout=neato; node [shape=none, margin=0]; edge [style=invis];// MTX Structure mtx_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=126941&t=l", label=""]; mtx_label [label="Methotrexate (MTX)\nC₂₀H₂₂N₈O₅"]; mtx_img -> mtx_label [minlen=1];

// MTX-5-ME Structure me_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14537265&t=l", label=""]; me_label [label="this compound (MTX-5-ME)\nC₂₁H₂₄N₈O₅"]; me_img -> me_label [minlen=1];

// Position them mtx_img [pos="0,0!"]; me_img [pos="5,0!"]; }

Caption: Comparative structures of Methotrexate and its 5-methyl ester.

The Strategic Elucidation Workflow

A robust structure elucidation strategy does not rely on a single technique but rather on a logical progression of analyses where each step informs the next. This workflow ensures efficiency and builds a comprehensive, undeniable case for the final structure.

Sources

- 1. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajpsonline.com [ajpsonline.com]

- 3. akjournals.com [akjournals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound | C21H24N8O5 | CID 14537265 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility and stability of Methotrexate 5-methyl ester

An In-depth Technical Guide on the Solubility and Stability of Methotrexate 5-methyl ester

Executive Summary

This compound, also known as Methotrexate gamma-methyl ester or Methotrexate Impurity H, is a critical derivative and specified impurity of the widely used anti-folate drug, Methotrexate.[1][2][3] Its physicochemical behavior, particularly its solubility and stability, is of paramount importance for researchers in drug development, quality control, and analytical sciences. This guide provides a comprehensive technical overview of these properties, grounded in established scientific principles and methodologies. Due to the compound's primary role as an impurity, publicly available data is limited; therefore, this document emphasizes the causal mechanisms behind its behavior and provides robust experimental frameworks for its characterization. The inherent susceptibility of the ester linkage to hydrolysis is the central challenge, dictating solvent selection, solution preparation, and storage conditions. This guide serves as a practical resource for scientists, offering not just data, but the rationale and protocols necessary to handle, analyze, and formulate this compound with scientific integrity.

Introduction and Physicochemical Profile

Overview and Context

This compound is the result of esterification at the gamma-carboxylic acid of the glutamic acid moiety of Methotrexate.[1] It is recognized by pharmacopeias, such as the European Pharmacopoeia (EP), as "Methotrexate specified impurity H".[1][3] Its presence in Methotrexate drug substances can arise during synthesis or storage, and its characterization is essential for ensuring the purity, safety, and efficacy of the final drug product. Understanding its solubility is crucial for developing appropriate analytical methods and for toxicological studies, while knowledge of its stability profile is vital for preventing its formation and degradation during manufacturing and storage.

Chemical Identity

-

IUPAC Name: (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid[1]

-

Synonyms: Methotrexate gamma-methyl ester, Methotrexate related compound H, γ-EMTX[2]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data provides the baseline for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₈O₅ | [1][3] |

| Molecular Weight | 468.47 g/mol | [2][3] |

| Appearance | Yellow-brown crystalline powder (inferred from parent compound) | [][5] |

| Exact Mass | 468.1870 Da | [2] |

Solubility Characterization

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The esterification of one of Methotrexate's two carboxylic acid groups significantly alters its ionization potential and, consequently, its solubility profile compared to the parent drug.

Theoretical Considerations and Known Solvents

The parent molecule, Methotrexate, is a dicarboxylic acid that is practically insoluble in water but dissolves in dilute alkaline solutions where the carboxylic acid groups are deprotonated, forming a more soluble salt.[][6][7] By converting the gamma-carboxylic acid to a methyl ester, one of these ionizable groups is neutralized.

Expected Impact:

-

Aqueous Solubility: The ester is expected to have even lower aqueous solubility than the parent drug, particularly at neutral and alkaline pH, because it has only one remaining carboxylic acid group to deprotonate.

-

Organic Solubility: The esterification increases the molecule's lipophilicity, suggesting enhanced solubility in organic solvents.

Verified Solubility:

-

DMSO: this compound is confirmed to be soluble in Dimethyl sulfoxide (DMSO).[2] This is a crucial starting point for preparing stock solutions for in vitro assays or analytical standards. The use of an aprotic solvent like DMSO is also mechanistically sound, as it minimizes the risk of solvent-mediated hydrolysis.[8][9][10]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move beyond qualitative descriptions, a robust, quantitative assessment of solubility is required. The shake-flask method is the gold standard for determining thermodynamic solubility.

Causality of Design: This protocol is designed to achieve equilibrium between the solid state and the solution, providing a true measure of saturation solubility. The choice of solvents covers a range of polarities and pH values relevant to pharmaceutical and biological research. The use of a stability-indicating HPLC method for quantification is critical to ensure that the measured concentration reflects the intact ester, not its degradants.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg, accurately weighed) to a series of 2 mL glass vials. The excess solid should be clearly visible.

-

Solvent Addition: To each vial, add 1 mL of the desired test solvent. A recommended solvent panel includes:

-

Deionized Water

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (pH ~1)

-

pH 4.5 Acetate Buffer

-

pH 9.0 Carbonate Buffer

-

Methanol

-

Ethanol

-

Acetonitrile

-

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for at least 48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle.

-

Filtration/Centrifugation: Carefully withdraw a sample of the supernatant. To remove undissolved solids, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent (e.g., DMSO/water mixture) to a concentration within the linear range of a pre-validated, stability-indicating HPLC-UV method (see Section 4.0). Analyze the sample and calculate the original concentration in mg/mL or µg/mL.

Visualization: Key Factors Influencing Solubility

The interplay of pH, solvent composition, and temperature governs the solubility of this compound. This relationship can be visualized as a network of dependencies.

Caption: The primary degradation pathway via hydrolysis.

Photodegradation

Methotrexate is known to be unstable when exposed to light, undergoing photolytic decomposition. [11][12]The chromophore responsible for this light absorption (the pteridine ring system) is identical in the 5-methyl ester derivative. Therefore, it is imperative to assume that this compound is also photolabile. All handling, storage, and analysis should be conducted under light-protected conditions (e.g., using amber vials, covering glassware with foil).

Experimental Protocol: Forced Degradation Study (ICH Q1A)

A forced degradation study is a systematic way to probe the intrinsic stability of a molecule. [13][14]It is essential for identifying potential degradation products and for developing a stability-indicating analytical method.

Causality of Design: This protocol exposes the compound to stress conditions more severe than those encountered during routine storage to accelerate degradation. [14]The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and resolve major degradants from the parent peak in an HPLC chromatogram without completely destroying the sample. [13][15] Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A parallel control sample (drug in solvent only) should be run for each condition.

-

Acid Hydrolysis: Dilute with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Dilute with 0.1 M NaOH and keep at room temperature (hydrolysis is often rapid).

-

Oxidative Degradation: Dilute with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C). Separately, heat a solution of the compound in a neutral solvent.

-

Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction.

-

Analysis: Analyze all samples (including controls) by a suitable HPLC-UV method (see Section 4.0). Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Quantification

A reliable, validated analytical method is the cornerstone of any solubility or stability study. For Methotrexate and its impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely applied technique. [8][9][16]

Protocol: A Starting Point for a Stability-Indicating HPLC-UV Method

Causality of Design: This method uses a C18 column, which is ideal for retaining moderately polar to nonpolar compounds like Methotrexate and its ester. The mobile phase combines an acidic phosphate buffer to control the ionization of the remaining carboxylic acid group (ensuring consistent retention) with an organic modifier (acetonitrile) to elute the compounds. Gradient elution is often necessary to resolve the parent drug, its ester, and other potential impurities with different polarities within a reasonable runtime. UV detection at ~305 nm provides good sensitivity, as this is near an absorption maximum for the pteridine chromophore. [8][10] Recommended Starting Conditions:

-

Column: C18, 50 mm x 4.6 mm, 1.8 µm particle size (UPLC) or C18, 150 mm x 4.6 mm, 5 µm (HPLC).

-

Mobile Phase A: 20 mM Sodium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid. [10]* Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting gradient might be 5% B to 50% B over 10 minutes.

-

Flow Rate: 1.0 mL/min for HPLC; ~0.4 mL/min for UPLC.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 305 nm. [10]* Injection Volume: 5-10 µL.

-

Diluent: DMSO/Water (50:50).

Validation as Stability-Indicating: To prove the method is "stability-indicating," inject the samples generated during the forced degradation study. The method must demonstrate the ability to resolve the primary peak of this compound from all degradation products and known impurities (like the parent Methotrexate). Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure under all stress conditions.

Practical Recommendations for Handling and Storage

Based on the known physicochemical properties, the following best practices are recommended:

-

Long-Term Storage (Solid): Store the solid compound at -20°C in a tightly sealed container, protected from light. [2]* Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO. [2][10]Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Aqueous Solutions: Avoid preparing aqueous stock solutions. For experiments requiring aqueous buffers, dilute the DMSO stock into the aqueous medium immediately before use. These solutions should be considered unstable and used promptly.

-

pH Considerations: Avoid high pH conditions (pH > 7.5) in aqueous media to minimize rapid base-catalyzed hydrolysis.

-

Light Protection: At all stages—storage, solution preparation, and analysis—protect the compound and its solutions from light by using amber vials or by covering containers with aluminum foil. [12]

Conclusion